![molecular formula C8H5Cl2NOS B1413176 Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride CAS No. 1824048-44-3](/img/structure/B1413176.png)

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride

Vue d'ensemble

Description

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a chemical compound . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Dyachenko et al. described multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from compounds through 3-cyanopyridine-2-thiolate intermediate .Chemical Reactions Analysis

The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 178.01 . It should be stored under inert gas at a temperature between 0-10°C . It is moisture sensitive and heat sensitive .Applications De Recherche Scientifique

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride: Scientific Research Applications: Thieno[2,3-b]pyridine derivatives are a class of compounds known for their diverse pharmacological and biological activities. Here is a comprehensive analysis focusing on unique applications in various fields of scientific research:

Drug Discovery and Development

Thieno[2,3-b]pyridine derivatives have been explored as potential starting points for drug discovery programs due to their structural versatility and biological relevance. They serve as key scaffolds in the synthesis of inhibitors targeting various kinases involved in disease pathways .

Anticancer Agents

These compounds have shown promise as anti-proliferative agents against different cancer cell lines. Their ability to modulate G-protein-coupled receptors (GPCRs) is particularly noteworthy, which is a significant area of interest in cancer therapeutics .

Antimicrobial and Antifungal Applications

The derivatives exhibit antimicrobial and antifungal properties, making them candidates for developing new treatments against infectious diseases .

Neurodegenerative Disease Research

Some thieno[2,3-b]pyridine compounds have been identified for their potential anti-Alzheimer’s activity, offering a pathway for research into treatments for neurodegenerative diseases .

Anti-inflammatory Properties

Their anti-inflammatory effects are another area of interest, with implications for treating various inflammatory disorders .

Agricultural Chemicals

Due to their insecticidal properties, these derivatives can be utilized in developing novel pesticides or insect repellents .

Each of these fields presents unique challenges and opportunities for the application of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride. Ongoing research continues to uncover new potential uses and mechanisms of action associated with this versatile compound.

Springer - Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors MDPI - GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents Springer - Recent approaches to the synthesis of thieno[2,3-b]pyridines

Safety And Hazards

Propriétés

IUPAC Name |

thieno[2,3-b]pyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS.ClH/c9-7(11)6-4-5-2-1-3-10-8(5)12-6;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKOMGMCMPAXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride | |

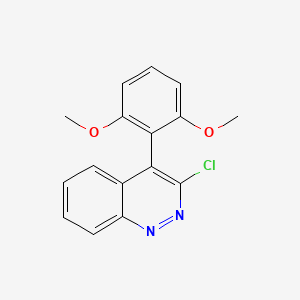

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)

![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)